1-(3-chloro-4-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
CAS No.:
Cat. No.: VC16271644
Molecular Formula: C23H16ClFN4O3S
Molecular Weight: 482.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H16ClFN4O3S |
|---|---|
| Molecular Weight | 482.9 g/mol |
| IUPAC Name | 1-(3-chloro-4-methoxyphenyl)-3-(4-fluorophenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine |
| Standard InChI | InChI=1S/C23H16ClFN4O3S/c1-32-19-11-8-14(12-16(19)24)29-22(26)21(33(30,31)15-9-6-13(25)7-10-15)20-23(29)28-18-5-3-2-4-17(18)27-20/h2-12H,26H2,1H3 |
| Standard InChI Key | ZGDCGMVCHVXPGZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)F)N)Cl |
Introduction
Overview of the Compound
Chemical Name:
1-(3-chloro-4-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
This compound is a complex heterocyclic molecule with the following key features:
-
Phenyl groups: Substituted with chloro, methoxy, and fluorine groups, which may influence its chemical reactivity and biological activity.
-
Sulfonamide linkage: Known for its role in enhancing solubility and bioactivity in pharmaceutical compounds.
-
Pyrrolo[2,3-b]quinoxaline core: A fused heterocyclic system often associated with anticancer, antimicrobial, or antiviral properties.
Structural Analysis
| Component | Description |
|---|---|
| Chloro-methoxyphenyl group | Contributes to lipophilicity and potential interactions with biological targets. |
| Fluorophenyl-sulfonyl group | Enhances metabolic stability and binding affinity in drug design. |
| Pyrrolo[2,3-b]quinoxaline | A bicyclic structure that may act as a pharmacophore for enzyme inhibition. |
Potential Applications
Based on structural analogs:
-
Anticancer Activity:
-
Pyrrolo[2,3-b]quinoxaline derivatives have been studied for their ability to inhibit kinases or DNA-interacting enzymes critical in cancer cell proliferation.
-
-
Antimicrobial Properties:
-
Sulfonamide-containing compounds are often used as antibiotics due to their ability to inhibit bacterial enzymes.
-
-
Drug Development:
-
The presence of electron-withdrawing groups (e.g., chlorine and fluorine) suggests enhanced receptor binding and pharmacokinetics.
-
Synthesis and Characterization
The synthesis of such compounds typically involves:
-
Formation of the pyrroloquinoxaline core: Through condensation reactions involving quinoxaline derivatives and pyrrole precursors.
-
Introduction of substituents: Via nucleophilic substitution or sulfonation reactions to attach phenyl-sulfonyl groups.
Characterization techniques include:
-
NMR Spectroscopy: For structural confirmation (e.g., and shifts).
-
Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
-
X-ray Crystallography: For detailed 3D molecular structure analysis.
Research Insights
While specific data for this compound is unavailable, related compounds with similar structures have demonstrated promising bioactivities:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume